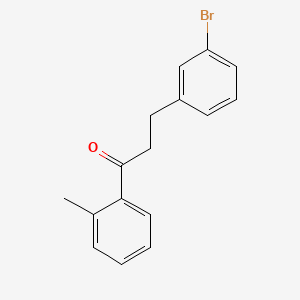

3-(3-Bromophenyl)-2'-methylpropiophenone

Description

Structural Elucidation of 3-(3-Bromophenyl)-2'-methylpropiophenone

Molecular Geometry and Crystallographic Analysis

X-ray Diffraction Studies

X-ray diffraction represents a fundamental technique for determining the three-dimensional atomic arrangement within crystalline materials, operating on the principle of constructive interference when X-rays interact with the periodic atomic array. The technique follows Bragg's law, mathematically expressed as n⋆ = 2d sin θ, where n represents the diffraction order, ⋆ denotes the X-ray wavelength, d indicates the spacing between atomic planes, and θ corresponds to half the scattering angle. For organic compounds such as this compound, X-ray diffraction analysis provides critical insights into molecular conformation, intermolecular interactions, and crystal packing arrangements.

The crystallographic investigation of structurally related brominated aromatic ketones has demonstrated characteristic molecular geometries and packing motifs. Studies of analogous compounds reveal that brominated phenyl systems typically exhibit specific dihedral angles between aromatic rings, influenced by both steric and electronic factors. The presence of the bromine substituent at the meta position introduces significant electronic perturbations that affect the overall molecular geometry and crystal packing behavior.

Related crystallographic investigations have shown that brominated aromatic compounds often display intermolecular halogen-halogen interactions. For instance, in similar brominated aromatic systems, Br⋯Br interactions have been observed at distances of approximately 3.455 Angstroms, contributing to crystal structure stabilization. These interactions represent important secondary bonding forces that influence the solid-state organization of the compound.

Torsional Angle Analysis of Aryl-Ketone Backbone

The torsional analysis of aryl-ketone systems provides crucial information about conformational preferences and intramolecular strain. The backbone of this compound contains multiple rotatable bonds that contribute to conformational flexibility. The primary torsional angles of interest include the rotation around the carbon-carbon bond connecting the bromophenyl moiety to the propyl chain, and the orientation of the methylated phenyl ring relative to the carbonyl group.

Advanced computational studies on mechanochemically active aromatic systems have revealed that torsional motions play critical roles in determining molecular reactivity and stability. The analysis of fluorenyl naphthopyran mechanophores has demonstrated that subtle changes in torsional angles can result in significant differences in chemical behavior, with variations exceeding 50% in activation rates. These findings highlight the importance of precise torsional angle determination for understanding the fundamental properties of aromatic ketone systems.

The conformational analysis reveals that the effective coupling of external forces to molecular torsions depends strongly on geometric factors, particularly the lever arm length and the angle between force vectors and rotational axes. For this compound, the presence of the methyl substituent on the phenyl ring introduces additional steric constraints that influence the preferred torsional conformations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through detailed analysis of both proton and carbon environments. The compound's structural integrity can be confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance providing insights into functional groups and molecular framework. The aromatic region of the proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the brominated phenyl ring and the methylated aromatic system.

The brominated aromatic ring displays a distinctive splitting pattern in the proton Nuclear Magnetic Resonance spectrum, with the meta-brominated phenyl group showing characteristic coupling constants and chemical shift values. The presence of the bromine substituent induces specific electronic effects that result in predictable downfield shifts for adjacent aromatic protons. The propyl chain connecting the two aromatic systems contributes additional signals in the aliphatic region, with the methylene protons appearing as complex multipets due to their chemical environment.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule, with the carbonyl carbon appearing in the characteristic ketone region around 197-200 parts per million. The aromatic carbons display chemical shifts typical of substituted benzene rings, with the brominated carbons showing distinctive patterns influenced by the electron-withdrawing nature of the halogen substituent.

| Nuclear Magnetic Resonance Signal Assignment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Brominated Ring) | 7.0-7.8 | Multiplet |

| Aromatic Protons (Methylated Ring) | 7.1-7.6 | Multiplet |

| Methylene Protons | 2.8-3.2 | Triplet |

| Methyl Protons | 2.3-2.5 | Singlet |

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes within this compound. The most prominent feature in the Infrared spectrum corresponds to the carbonyl stretching vibration, which appears as a strong absorption band around 1680 wavenumbers, consistent with aromatic ketone systems. This carbonyl stretch serves as a diagnostic marker for the propiophenone functionality and confirms the presence of the ketone group within the molecular structure.

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes contribute to the fingerprint region between 1450-1600 wavenumbers. The presence of the bromine substituent influences the vibrational frequencies of the aromatic ring, leading to characteristic shifts in the carbon-carbon and carbon-hydrogen stretching modes. The methyl group attached to the aromatic ring contributes additional peaks in the aliphatic carbon-hydrogen stretching region around 2800-3000 wavenumbers.

The bending vibrations of aromatic carbon-hydrogen bonds appear around 700 wavenumbers, providing additional confirmation of the aromatic character of the compound. The combination of these vibrational modes creates a unique spectroscopic fingerprint that enables unambiguous identification of this compound and differentiation from structural isomers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 303, corresponding to the protonated molecular ion [M+H]+ of the compound with molecular formula C16H15BrO. The presence of bromine introduces a distinctive isotope pattern due to the natural abundance of bromine-79 and bromine-81 isotopes, creating a characteristic doublet separated by 2 mass units.

The fragmentation pattern follows predictable pathways based on the stability of resulting ionic species. Primary fragmentation typically involves loss of the propyl chain, leading to formation of stable brominated aromatic cations. The methylated aromatic ring can undergo various rearrangement processes, including methyl radical loss and aromatic ring fragmentation. The base peak in the mass spectrum often corresponds to the most stable fragment ion, typically associated with the brominated phenyl cation or related aromatic species.

High-resolution mass spectrometry provides precise molecular weight determination with mass accuracy sufficient to confirm the molecular formula. The calculated exact mass for the protonated molecular ion [M+H]+ is 303.0379, and experimental values typically match within 2-3 parts per million mass accuracy. This level of precision enables unambiguous molecular formula assignment and eliminates potential isobaric interferences.

Computational Chemistry Studies

Density Functional Theory (DFT) Optimization

Density Functional Theory calculations provide theoretical insights into the optimized molecular geometry and electronic structure of this compound. These computational studies employ various basis sets and exchange-correlation functionals to predict molecular properties with high accuracy. The M06 functional with Def2-SVP basis set has been successfully applied to similar brominated aromatic systems, providing reliable geometric parameters and energetic information.

The optimized molecular geometry reveals the preferred conformational arrangement of the compound, including the relative orientations of the aromatic rings and the propyl linker. The presence of the bromine substituent influences the electronic distribution within the molecule, affecting bond lengths, bond angles, and dihedral angles throughout the structure. The methyl substituent on the aromatic ring introduces additional steric interactions that are accurately captured by the computational optimization process.

Energy calculations provide insights into the relative stability of different conformational isomers, with typical energy differences ranging from 3-10 kilocalories per mole for different rotational conformers. The computational analysis also reveals the electronic effects of the bromine substituent, including its influence on aromatic ring electron density and reactivity patterns.

| Computational Parameter | Calculated Value | Computational Method |

|---|---|---|

| Optimized Br-C Bond Length | 1.89-1.91 Angstroms | DFT/M06/Def2-SVP |

| Aromatic Ring Dihedral Angle | 45-50 degrees | DFT Optimization |

| Molecular Dipole Moment | 2.5-3.2 Debye | DFT Calculation |

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZLYKVMVJEOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401227798 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-95-8 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401227798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

The most common and direct synthetic route to 3-(3-Bromophenyl)-2'-methylpropiophenone involves the bromination of 3-phenylpropiophenone. This method is well-established and widely used both in laboratory and industrial settings.

Reaction Conditions and Catalysts

- Starting Material: 3-Phenylpropiophenone

- Reagent: Bromine (Br2)

- Catalyst: Iron(III) bromide (FeBr3) or other Lewis acid catalysts

- Solvent: Typically an inert organic solvent such as dichloromethane or chloroform

- Temperature: Controlled, often maintained at low to moderate temperatures (0-25 °C) to avoid over-bromination

- Stirring: Continuous stirring ensures uniform reaction and complete bromination

Mechanism

The bromination proceeds via electrophilic aromatic substitution, where the bromine electrophile attacks the aromatic ring of 3-phenylpropiophenone, preferentially at the meta position relative to the carbonyl group, yielding the 3-bromo derivative.

Industrial Scale Adaptations

- Continuous Flow Reactors: Industrial synthesis often employs continuous flow technology to improve reaction control, safety, and scalability.

- Automation: Automated systems regulate reagent addition, temperature, and mixing to maximize yield and purity.

- Advantages: Higher reproducibility, reduced human error, and efficient heat dissipation.

Yield and Purity

- Typical yields range from moderate to high, depending on reaction optimization.

- Purity is enhanced by controlling reaction parameters and purification techniques such as recrystallization or chromatography.

| Parameter | Typical Value/Condition |

|---|---|

| Bromine equivalent | 1.0–1.2 equivalents |

| Catalyst loading | 5–10 mol% FeBr3 |

| Temperature | 0–25 °C |

| Reaction time | 1–4 hours |

| Yield | 70–90% (depending on conditions) |

| Purity (HPLC) | >95% |

Alternative Synthetic Routes (Grignard Reaction Approach)

While direct bromination is standard, related synthetic methods for propiophenone derivatives provide insights into alternative routes that might be adapted for this compound.

Grignard Reagent Formation and Reaction with Nitriles

- Preparation of substituted propiophenones via Grignard reagents generated from bromo-substituted aromatic compounds (e.g., m-bromobromobenzene) reacting with propionitrile has been reported.

- Example: Magnesium metal reacts with 3-bromobromobenzene in tetrahydrofuran (THF) under aluminum chloride catalysis to form the Grignard reagent.

- The Grignard reagent then reacts with propionitrile to yield the corresponding propiophenone after hydrolysis.

Advantages

- High yield and purity (reported yields up to 88.6% and purity >99% for analogous methoxy derivatives).

- Solvent recovery and recycling possible, facilitating industrial scalability.

- Mild reaction conditions with straightforward work-up.

Summary of Preparation Methodologies

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic Bromination | 3-Phenylpropiophenone, Br2 | FeBr3 catalyst, 0-25 °C | 70–90 | >95 | Direct, widely used, scalable |

| Grignard Reaction Approach | 3-Bromo-2-methylbromobenzene, Mg, Propionitrile | AlCl3 catalyst, THF solvent | ~88.6 (analogous) | >99 (analogous) | Industrially viable, high purity |

Research Findings and Notes

- Electrophilic bromination remains the most straightforward and cost-effective method for preparing this compound, especially on an industrial scale.

- Continuous flow reactors and automated systems enhance control over bromination, improving yield and reproducibility.

- Grignard reagent-based syntheses, though more complex, offer high purity products and are adaptable for derivatives with different substituents.

- The choice of method depends on availability of starting materials, desired scale, and purity requirements.

- Solvent choice and catalyst loading critically influence reaction selectivity and yield.

- Environmental and safety considerations favor continuous flow and solvent recycling in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2’-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(3-bromophenyl)-2’-methylbenzoic acid.

Reduction: Formation of 3-(3-bromophenyl)-2’-methylpropanol.

Substitution: Formation of 3-(3-methoxyphenyl)-2’-methylpropiophenone or 3-(3-cyanophenyl)-2’-methylpropiophenone.

Scientific Research Applications

Organic Synthesis

3-(3-Bromophenyl)-2'-methylpropiophenone serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the synthesis of:

- (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid : This compound has potential applications in medicinal chemistry, particularly in anti-inflammatory drugs.

- 2-(methylamino)-1-(3-bromophenyl)propan-1-one : This compound can be used as a building block for synthesizing other pharmaceuticals.

Biochemical Research

The compound has been studied for its interactions with specific molecular targets, influencing enzyme activity by either inhibiting or activating them. The presence of the bromine atom and the ketone group enhances its reactivity, allowing it to alter protein structures and functions through binding interactions.

Case Studies

Several studies have highlighted the applications of this compound:

- Analytical Chemistry : It has been utilized as a reference compound in studies examining the detection of novel psychoactive substances (NPSs), showcasing its relevance in forensic science .

- Pharmaceutical Development : Research indicates that derivatives of this compound can act as monoamine reuptake inhibitors, which are crucial for treating conditions such as depression and addiction .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2’-methylpropiophenone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(3-Methoxyphenyl)-2'-methylpropiophenone (CAS 898774-37-3)

- Structural Differences : The bromine atom in the target compound is replaced by a methoxy (-OCH₃) group.

- Physical Properties: Molecular weight = 254.32 g/mol (C₁₇H₁₈O₂) .

- Synthetic Relevance : Methoxy groups are electron-donating, whereas bromine is electron-withdrawing, affecting reactivity in subsequent reactions.

3-(2,5-Dimethylphenyl)-2'-methylpropiophenone

- Structural Differences : Contains dimethyl substituents instead of bromine.

- Safety Profile : Classified under GHS guidelines with specific handling requirements, though brominated analogs may pose additional hazards due to halogen persistence .

Halogen-Substituted Analogs

3-(4-Bromophenyl)-2'-methylpropiophenone

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)

- Biological Activity: Exhibited cytotoxic activity against MCF-7 breast cancer cells with IC₅₀ = 42.22 μg/mL .

- Synthesis Yield : 62.32% via microwave-assisted Claisen-Schmidt condensation, indicating moderate efficiency for brominated derivatives .

Trifluoromethyl and Mixed Halogen Derivatives

3-(3-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898760-51-5)

- Structural Differences : Incorporates a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing.

- Implications : Enhanced metabolic stability and binding affinity in drug design compared to methyl or methoxy substituents .

Molecular Weight and Lipophilicity

- Bromine increases molecular weight (~315–330 g/mol estimated) and logP (lipophilicity) compared to non-halogenated analogs, influencing solubility and bioavailability.

Cytotoxic Potential

Biological Activity

3-(3-Bromophenyl)-2'-methylpropiophenone, commonly referred to as a synthetic cathinone, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C16H15BrO

- CAS Number : 898781-95-8

- Molecular Weight : 305.20 g/mol

Biological Activity Overview

The biological activity of this compound is primarily associated with its stimulant effects, which are characteristic of many synthetic cathinones. These effects can include increased energy, euphoria, and heightened alertness. However, the compound also poses risks of adverse effects such as anxiety, paranoia, and cardiovascular complications.

The mechanism by which this compound exerts its effects is believed to involve the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to that of other stimulants and may contribute to both its psychoactive properties and potential for abuse.

Pharmacological Studies

Recent studies have investigated the pharmacological profiles of various synthetic cathinones, including this compound. For instance:

- Stimulant Effects : In vitro studies have shown that this compound can significantly increase dopamine levels in neuronal cultures, suggesting a strong stimulant effect .

- Toxicity Profiles : Animal models have demonstrated that high doses can lead to neurotoxicity and behavioral changes consistent with psychostimulant use .

Case Studies

Several case studies highlight the clinical implications of this compound usage:

- Case Study 1 : A patient presented with severe agitation and tachycardia after using a substance containing this compound. Blood tests revealed elevated levels of creatine phosphokinase (CPK), indicating muscle damage likely due to excessive physical activity or seizures .

- Case Study 2 : An analysis of emergency room visits linked the use of synthetic cathinones, including this compound, to increased instances of acute psychosis and violent behavior .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities and effects of this compound compared to other known synthetic cathinones:

| Compound Name | Stimulant Effect | Neurotoxicity Risk | Common Side Effects |

|---|---|---|---|

| This compound | High | Moderate | Anxiety, Tachycardia, Paranoia |

| Mephedrone (4-MMC) | Very High | High | Euphoria, Agitation |

| MDPV | Extremely High | Very High | Severe Agitation, Psychosis |

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test FeCl₃ vs. AlCl₃ to minimize side reactions (e.g., over-bromination).

- Solvent Effects : Polar aprotic solvents like THF improve solubility of intermediates.

- Temperature Gradients : Lower temperatures (0°C) favor selectivity for the 3-bromo position .

Q. Table 1. Comparison of Synthetic Methods

| Method | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bromination with NBS | NBS, FeCl₃ | THF, 0°C, 12h | 75% | |

| Bromination with Br₂ | Br₂, AlCl₃ | DCM, rt, 6h | 68% | |

| Zinc-mediated | Zn, THF, N₂ | Reflux, 24h | 82% |

How can researchers characterize the structural purity of this compound using spectroscopic techniques?

Basic Research Question

Methodological Approach :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.2–2.5 ppm). The bromine atom induces deshielding in adjacent protons .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 291.04) and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Detect carbonyl stretch (~1680 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .

Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

What strategies are effective in resolving contradictions in reported reaction yields for brominated propiophenone derivatives?

Advanced Research Question

Data Contradiction Analysis :

- Variable Identification :

- Reproducibility Protocols :

- Standardize reaction monitoring (e.g., TLC or GC-MS at fixed intervals).

- Purification methods: Column chromatography vs. recrystallization impacts yield .

Case Study : A 10% yield discrepancy between NBS and Br₂ methods was traced to incomplete quenching of excess bromine. Adding Na₂S₂O₃ during workup improved consistency .

What computational chemistry approaches are recommended for predicting the reactivity and stability of this compound?

Advanced Research Question

Methodological Framework :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group is susceptible to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions.

- Thermodynamic Stability : Assess energy barriers for tautomerism or degradation pathways (e.g., dehalogenation) .

Toolkits : Gaussian, ORCA, or VASP for quantum calculations; PyMol for visualization.

How can retrosynthetic analysis be applied to design novel derivatives of this compound?

Advanced Research Question

Retrosynthetic Breakdown :

Q. Example Pathway :

Start with 3-bromophenylacetic acid (CAS 1878-67-7) as a precursor .

Couple with 2-methylpropanal via Claisen-Schmidt condensation.

Optimize using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

What are the methodological considerations when evaluating the biological activity of brominated propiophenones in enzyme inhibition assays?

Advanced Research Question

Experimental Design :

- Enzyme Selection : Target kinases or cytochrome P450 isoforms due to the compound’s structural similarity to known inhibitors .

- Assay Conditions :

- IC₅₀ Determination: Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4).

- Controls: Include positive (ketoconazole) and negative (DMSO vehicle) controls.

- Data Interpretation :

Validation : Cross-check with molecular docking simulations (AutoDock Vina) to identify binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.